molecular formula C14H10FN B578617 2-(4-Fluoro-3-methylphenyl)benzonitrile CAS No. 1352318-20-7

2-(4-Fluoro-3-methylphenyl)benzonitrile

Cat. No. B578617
M. Wt: 211.239
InChI Key: HTTKUXUOHWLPQZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)benzonitrile is a chemical compound with the molecular formula C14H10FN . It has a molecular weight of 211.24 .


Molecular Structure Analysis

The InChI code for 2-(4-Fluoro-3-methylphenyl)benzonitrile is 1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 . This indicates the presence of a fluoro group attached to a methylphenyl group, which is further attached to a benzonitrile group.

Scientific Research Applications

1. Spectroscopic Characterization and Biological Activities

  • Application Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile, a derivative of benzonitrile, was studied using Density Functional Theory . The study involved the analysis of vibrational modes, charge delocalization within the molecule, and dielectric quantities .
  • Methods : The study used experimental data and potential energy distribution of the vibrational modes. Natural bond orbital (NBO) analysis was used to study the charge delocalization within the molecule .
  • Results : The study found that the molecular electrostatic potential map shows various active regions of the charge distribution on the chemical structure . The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group .

2. [3+2] Cycloaddition Reactions

  • Application Summary : The regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied .
  • Methods : The study used Density Functional Theory (DFT) at the M062X/6-31+G(d) theory level .
  • Results : The study found that benzonitrile N-oxide can be classified both as a moderate electrophile and moderate nucleophile . The analysis of CDFT shows that for [3+2] cycloadditions with the participation of β-phosphorylatednitroethene, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines .

3. Fluorinated Building Blocks

  • Application Summary : “2-Fluoro-4-(3-methylphenyl)benzonitrile” is used as a building block in organic synthesis . It is often used in the creation of more complex molecules for use in a wide range of chemical reactions .
  • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being performed .
  • Results : The outcomes obtained would also depend on the specific reaction being performed .

4. Synthesis of 3-amino-1,2-benzisoxazoles

  • Application Summary : 2-Fluorobenzonitrile, a derivative of benzonitrile, has been used in the synthesis of 3-amino-1,2-benzisoxazoles .
  • Methods : The synthesis involves the reaction of 2-Fluorobenzonitrile with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines .
  • Results : The reaction results in the formation of 3-amino-1,2-benzisoxazoles .

5. Fluorinated Building Blocks

  • Application Summary : “2-Fluoro-4-(3-methylphenyl)benzonitrile” is used as a building block in organic synthesis . It is often used in the creation of more complex molecules for use in a wide range of chemical reactions .
  • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being performed .
  • Results : The outcomes obtained would also depend on the specific reaction being performed .

6. Synthesis of 3-amino-1,2-benzisoxazoles

  • Application Summary : 2-Fluorobenzonitrile, a derivative of benzonitrile, has been used in the synthesis of 3-amino-1,2-benzisoxazoles .
  • Methods : The synthesis involves the reaction of 2-Fluorobenzonitrile with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines .
  • Results : The reaction results in the formation of 3-amino-1,2-benzisoxazoles .

properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-8-11(6-7-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTKUXUOHWLPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718379
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-3-methylphenyl)benzonitrile

CAS RN

1352318-20-7
Record name [1,1′-Biphenyl]-2-carbonitrile, 4′-fluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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